KDM5-C70

Overview

Description

Preparation Methods

KDM5-C70 is synthesized as an ethyl ester derivative of KDM5-C49. The synthetic route involves the esterification of KDM5-C49 with ethanol under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete esterification. Industrial production methods for this compound involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

KDM5-C70 primarily undergoes hydrolysis reactions in biological systems, where it is converted back to its parent compound, KDM5-C49 . This hydrolysis is facilitated by intracellular esterases. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The major product formed from the hydrolysis of this compound is KDM5-C49, which retains the histone demethylase inhibitory activity .

Scientific Research Applications

KDM5-C70 has a wide range of scientific research applications:

Cancer Research: This compound has been extensively studied for its antiproliferative effects in various cancer cell lines, including myeloma and breast cancer cells

Cardiovascular Research: This compound has been shown to promote the maturation of cardiomyocytes by enhancing fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization.

Mechanism of Action

KDM5-C70 exerts its effects by inhibiting the activity of KDM5 histone demethylases, which are responsible for the demethylation of H3K4me3 . By inhibiting these enzymes, this compound increases the levels of H3K4me3, leading to changes in gene expression and chromatin structure. This inhibition results in the activation of various pathways involved in cell cycle regulation, apoptosis, and immune response .

Comparison with Similar Compounds

KDM5-C70 is compared with other KDM5 inhibitors such as KDM5-inh1 and Compound-48 . While all three compounds increase H3K4me3 levels, KDM5-inh1 is significantly more potent than this compound and Compound-48 . this compound is unique in its cell-permeable properties and its ability to induce a genome-wide elevation of H3K4me3 levels . Similar compounds include KDM5-inh1, Compound-48, and KDM5-C49 .

Biological Activity

KDM5-C70 is a small-molecule inhibitor targeting the KDM5 family of histone demethylases, which play crucial roles in regulating gene expression through the demethylation of lysine residues on histone proteins. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic diseases. This article synthesizes findings from various studies to elucidate the biological activity of this compound, highlighting its effects on cellular processes, gene regulation, and potential implications in disease treatment.

This compound functions primarily by inhibiting the enzymatic activity of KDM5A and KDM5B, leading to increased levels of trimethylated histone H3 at lysine 4 (H3K4me3). This modification is associated with active transcription and is crucial for various cellular processes. The compound's specificity and efficacy have been validated through mass spectrometry and immunoblotting techniques, confirming its role in modulating histone methylation patterns in different cell types.

Effects on Cancer Cells

Breast Cancer Studies

Research indicates that this compound induces significant changes in breast cancer cell lines, particularly MCF7. Treatment with C70 resulted in:

- Decreased Cell Proliferation : The compound inhibited growth in parental MCF7 cells while demonstrating reduced effectiveness in KDM5A/B knockout (KO) cells, suggesting that these proteins are essential mediators of C70's effects .

- Altered Gene Expression : RNA sequencing revealed that C70 treatment led to differential expression of numerous genes related to cell cycle regulation and apoptosis . Notably, genes involved in transforming growth factor beta (TGF-β) signaling were upregulated, indicating a potential pathway through which C70 exerts its anti-proliferative effects.

Impact on Adipogenesis

Adipocyte Differentiation Studies

Inhibition of KDM5 activity using C70 has also been studied in adipocytes:

- Impaired Differentiation : In 3T3-L1 preadipocytes, continuous treatment with C70 during differentiation significantly hindered lipid accumulation and adipogenic gene expression . The study demonstrated that KDM5 activity is critical during the early stages of adipocyte formation.

- Transcriptional Profiles : Treated cells exhibited elevated expression levels of preadipocyte markers like Dlk1 while showing diminished expression of key adipogenic genes such as Pparg and Adipoq .

Cardiomyocyte Maturation

Recent research has explored the role of this compound in cardiac biology:

- Enhanced Maturation : In induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), C70 treatment led to upregulation of genes associated with oxidative phosphorylation and fatty acid oxidation . This resulted in improved mitochondrial function and contractility, suggesting that KDM5 inhibition can promote cardiomyocyte maturation.

- Gene Regulation : A total of 2,372 genes were differentially expressed following C70 treatment, highlighting its broad impact on cardiac gene networks .

Neurogenic Potential

This compound has also been implicated in neurogenesis:

- Astrocyte Differentiation : Studies indicate that C70 can induce differentiation of neural stem cells into astrocytes, suggesting its potential utility in neurodegenerative conditions . This effect underscores the importance of epigenetic regulation in neural cell fate decisions.

Summary of Findings

The biological activity of this compound spans multiple cellular contexts and highlights its potential as a therapeutic agent. Below is a summary table encapsulating key findings from various studies:

| Cell Type/Condition | Effect of this compound | Key Findings |

|---|---|---|

| Breast Cancer (MCF7) | Decreased proliferation | Increased H3K4me3; altered gene expression related to TGF-β signaling |

| Adipocytes (3T3-L1) | Impaired differentiation | Elevated preadipocyte markers; reduced adipogenic gene expression |

| Cardiomyocytes (iPSC) | Enhanced maturation | Upregulation of mitochondrial and sarcomere genes; improved contractility |

| Neural Stem Cells | Induced differentiation | Promotes astrocytic fate; critical for neurogenic processes |

Properties

IUPAC Name |

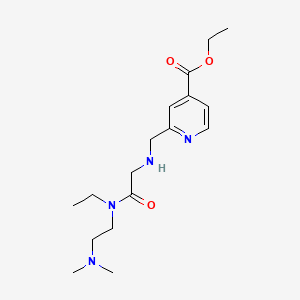

ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCILOMUUNVPIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596348-32-1 | |

| Record name | KDM5-C70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KDM5-C70 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.